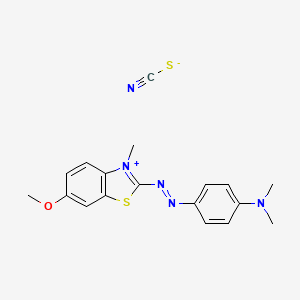
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methoxy-3-methylbenzothiazole in the presence of a base to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is used in staining procedures to visualize cellular components.
Medicine: It is employed in diagnostic assays and as a marker in biological studies.
Industry: The dye is used in the textile industry for coloring fabrics and in the food industry as a colorant.
Mécanisme D'action
The compound exerts its effects through the interaction of its azo group with various molecular targets. The azo group can undergo reversible cis-trans isomerization upon exposure to light, making it useful in photochromic applications. Additionally, the compound can form complexes with metal ions, which are utilized in analytical chemistry for detecting and quantifying metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Red: 2-((4-(Dimethylamino)phenyl)azo)benzoic acid.
Methyl Orange: 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt.
Congo Red: 3,3’-((1,1’-Biphenyl)-4,4’-diyl)bis(4-aminonaphthalene-1-sulfonic acid) disodium salt.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a thiocyanate group. These features confer distinct photophysical properties and reactivity compared to other azo dyes, making it valuable in specialized applications.
Propriétés
Numéro CAS |
82142-16-3 |
|---|---|
Formule moléculaire |
C18H19N5OS2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;thiocyanate |
InChI |
InChI=1S/C17H19N4OS.CHNS/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;2-1-3/h5-11H,1-4H3;3H/q+1;/p-1 |
Clé InChI |
GLQVNFIZOIEXCZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















